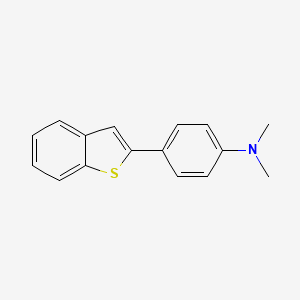
2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyethyl-4,5-diphenylimidazol is a heterocyclic compound featuring an imidazole ring substituted with hydroxyethyl and diphenyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxyethyl-4,5-diphenylimidazol can be synthesized by passing ethylene oxide into a boiling alcoholic solution of 4,5-diphenylimidazole, optionally in the presence of a catalyst . This method ensures the formation of the hydroxyethyl group on the imidazole ring.
Industrial Production Methods: The industrial production of 1-Hydroxyethyl-4,5-diphenylimidazol typically involves the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxyethyl-4,5-diphenylimidazol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxyethyl-4,5-diphenylimidazol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-histaminic properties.
Industry: Utilized in the development of functional materials and catalysts.
Wirkmechanismus
The mechanism by which 1-Hydroxyethyl-4,5-diphenylimidazol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory action is attributed to the inhibition of pro-inflammatory enzymes and pathways . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
4,5-Diphenylimidazole: Lacks the hydroxyethyl group but shares the imidazole core.
1-Hydroxyethyl-2-phenylimidazole: Similar structure but with different substitution patterns.
Uniqueness: 1-Hydroxyethyl-4,5-diphenylimidazol is unique due to the presence of both hydroxyethyl and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
3945-79-7 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-(4,5-diphenylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C17H16N2O/c20-12-11-19-13-18-16(14-7-3-1-4-8-14)17(19)15-9-5-2-6-10-15/h1-10,13,20H,11-12H2 |
InChI-Schlüssel |
UTNSECBPFCRGBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)




![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)
![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)


